molecular formula C25H19F2N3O3S B2705121 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 894562-72-2

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

カタログ番号: B2705121
CAS番号: 894562-72-2
分子量: 479.5
InChIキー: LGZWKCRZBVSNGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the spiro[indoline-thiazolidine] class, characterized by a fused bicyclic system where indoline and thiazolidine rings share a common spiro carbon atom. The structure includes a 3,4-difluorophenyl substituent on the thiazolidine ring and a p-tolylacetamide moiety. Such spiro frameworks are pharmacologically significant due to their conformational rigidity, which enhances target binding specificity .

特性

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-15-6-8-16(9-7-15)28-22(31)13-29-21-5-3-2-4-18(21)25(24(29)33)30(23(32)14-34-25)17-10-11-19(26)20(27)12-17/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZWKCRZBVSNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide (CAS Number: 894563-12-3) is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a unique spirocyclic structure that combines an indoline moiety with a thiazolidine ring, contributing to its diverse pharmacological properties. The presence of the 3,4-difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H19F2N3O4S
Molecular Weight495.5 g/mol
CAS Number894563-12-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide . For instance, derivatives of thiazolidine have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating promising anticancer activity .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymes : It has been suggested that compounds with similar structures inhibit key enzymes involved in cancer progression, such as tyrosine kinases and matrix metalloproteinases .
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades .

Neuroprotective Effects

There is also emerging evidence regarding the neuroprotective properties of this compound. Inhibitors of acetylcholinesterase (AChE) and beta-secretase (BACE1) have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. The compound's structural analogs have demonstrated significant inhibition against these targets in vitro, suggesting potential therapeutic applications in neurodegeneration .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of spirocyclic compounds similar to 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide on various cancer cell lines. The results showed:

  • Cell Lines Tested : HCT116 (colon), A549 (lung), and MCF7 (breast).
  • IC50 Values : Ranged from 5 to 15 µM across different cell lines.

This suggests that modifications to the spirocyclic structure can enhance anticancer activity while maintaining selectivity towards cancerous cells .

Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of similar compounds against AChE and BACE1. The findings indicated:

  • Inhibition Rates : Compounds exhibited up to 75% inhibition at concentrations as low as 10 µM.
  • Potential Applications : These results support further exploration into developing treatments for Alzheimer's disease using derivatives of this compound .

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Thiazolidinone derivatives are known for their anticancer properties. Research indicates that compounds similar to this one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
    • A study highlighted that thiazolidinones effectively target multiple pathways involved in cancer progression, making them valuable in drug development for cancer therapy .
  • Antiviral Properties :
    • The structure of this compound suggests potential antiviral activity. Thiazolidinones have been documented to inhibit viral replication by targeting viral proteins and host cell interactions .
  • Anti-inflammatory Effects :
    • Compounds with thiazolidinone structures have shown significant anti-inflammatory effects in preclinical studies. They inhibit pro-inflammatory cytokines and reduce inflammation markers, which could be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antibacterial and antifungal properties. Its efficacy against various pathogens positions it as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of compounds similar to 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide:

StudyFocusFindings
Vintonyak et al., 2010Antiviral ActivityIdentified thiazolidinones as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B .
MDPI JournalAnticancer PropertiesDemonstrated significant anticancer activity in human colon cancer cell lines with IC50 values comparable to established drugs .
PMC ArticleAnti-inflammatory EffectsReported that thiazolidinone derivatives effectively reduce inflammation markers in vitro .

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes structural analogs and their key features:

Compound Name Core Structure Substituents on Thiazolidine Acetamide Substituent Key Properties/Activities Reference
Target Compound Spiro[indoline-3,2'-thiazolidine] 3,4-Difluorophenyl p-Tolyl Not explicitly reported (structural focus)
1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid Spiro[indoline-3,2'-thiazolidine] 4-Chlorophenyl Benzyl Crystallographically characterized; used in SAR studies
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (5d) Spiro[indoline-3,2'-thiazolidine] Benzo[d]thiazole Varied alkyl/aryl Potent anti-inflammatory, antibacterial (MIC: 12.5 µg/mL)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Non-spiro acetamide 3,4-Dichlorophenyl 1,3-Thiazol-2-yl Crystal structure reveals twisted dihedral angle (61.8°); hydrogen-bonded dimers
3'-{4-(1-Acetyl-5-(4-fluorophenyl)-2-pyrazolin-3-yl)phenyl}spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione Spiro[indole-3,2'-thiazolidene] 4-Fluorophenyl-pyrazoline Acetyl Antibacterial (Gram-positive: 85% inhibition at 50 µM)

Key Observations:

Substituent Effects on Bioactivity :

  • The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-chlorophenyl () or 4-fluorophenyl (). This may enhance oxidative stability and influence target binding (e.g., enzyme inhibition via halogen bonding) .
  • Benzo[d]thiazole derivatives () exhibit superior antibacterial activity, suggesting sulfur-containing heterocycles improve membrane penetration.

Spiro vs. Non-Spiro Systems: Spiro systems (e.g., ) demonstrate enhanced conformational rigidity, which correlates with improved receptor selectivity. In contrast, non-spiro analogs like ’s dichlorophenylacetamide rely on planar aromatic interactions.

Acetamide Side Chain :

  • The p-tolyl group in the target compound offers moderate hydrophobicity compared to 1,3-thiazol-2-yl () or sulfamoylphenyl (). This balance may optimize bioavailability without compromising solubility.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide?

  • Methodological Answer : The synthesis of spiro-indoline-thiazolidinone derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized by refluxing thiourea derivatives with maleimides in glacial acetic acid, monitored via TLC for reaction completion . Purification often involves recrystallization from ethanol or acetic acid. For the target compound, modifications may include introducing the 3,4-difluorophenyl group via Suzuki coupling or nucleophilic substitution, followed by acetamide formation using N-(p-tolyl)amine. Key challenges include regioselectivity in spiro-ring formation and minimizing byproducts during fluorophenyl incorporation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the spirojunction (e.g., distinct proton shifts at 4.5–5.5 ppm for thiazolidinone protons) and acetamide linkage (amide proton ~10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ for C₂₆H₂₀F₂N₂O₃S: ~485.12).
  • X-ray Crystallography : Resolves spiro stereochemistry and confirms dihedral angles between indoline and thiazolidinone rings .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

  • Methodological Answer : Solubility screening in DMSO (common stock solution) and aqueous buffers (e.g., PBS at pH 7.4) is critical. Stability studies under varying pH (3–9) and temperatures (4°C, 25°C) should use HPLC to monitor degradation. NIST data for analogous acetamides suggests moderate solubility in polar aprotic solvents (e.g., logP ~2.5) .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The difluorophenyl group may enhance binding via hydrophobic interactions, while the spiro scaffold restricts conformational flexibility, improving selectivity .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous thiazolidinones .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. Ki).
  • Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain discrepancies in potency .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can the spiro-thiazolidinone core be modified to enhance metabolic stability?

  • Methodological Answer :
  • Isotere Replacement : Substitute the thiazolidinone oxygen with a sulfone group to reduce CYP450-mediated oxidation .
  • Steric Shielding : Introduce methyl groups at the 4-position of the indoline ring to block enzymatic degradation .

Q. What crystallographic techniques resolve structural ambiguities in spiro compounds?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive. For example, a related spiro-indoline compound showed a dihedral angle of 89.5° between the indoline and thiazolidinone planes, confirmed via Mo-Kα radiation (λ = 0.71073 Å) . Challenges include growing diffraction-quality crystals; vapor diffusion with acetonitrile/water mixtures is recommended .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。